molecular formula C18H22Cl2N6S B12411545 (4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine

(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine

Cat. No.: B12411545
M. Wt: 425.4 g/mol
InChI Key: PSKJCIJLNDJVDV-GFCCVEGCSA-N
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Description

(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4 The process often begins with the preparation of the spirocyclic intermediate, followed by the attachment of the pyrazinyl and pyridinyl moieties through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the amino group or reduce any oxidized sulfur-containing intermediates.

    Substitution: Nucleophilic substitution reactions are common, particularly for modifying the pyridinyl and pyrazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridinyl or pyrazinyl rings.

Scientific Research Applications

Chemistry

In chemistry, (4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific enzymes or receptors makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine can be compared to other spirocyclic compounds with similar structural features.
  • Compounds such as spiro[4.5]decanes and spiro[4.5]nonanes share the spirocyclic core but differ in their substituents and functional groups.

Uniqueness

The uniqueness of (4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[45]decan-4-amine lies in its specific combination of functional groups and its potential biological activity

Properties

Molecular Formula

C18H22Cl2N6S

Molecular Weight

425.4 g/mol

IUPAC Name

(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C18H22Cl2N6S/c19-14-11(3-7-23-15(14)20)27-17-16(22)25-13(10-24-17)26-8-5-18(6-9-26)4-1-2-12(18)21/h3,7,10,12H,1-2,4-6,8-9,21H2,(H2,22,25)/t12-/m1/s1

InChI Key

PSKJCIJLNDJVDV-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](C2(C1)CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl)N

Canonical SMILES

C1CC(C2(C1)CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl)N

Origin of Product

United States

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